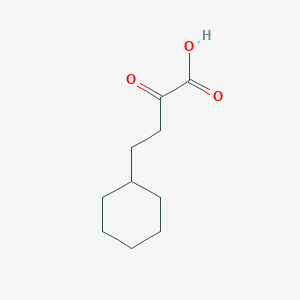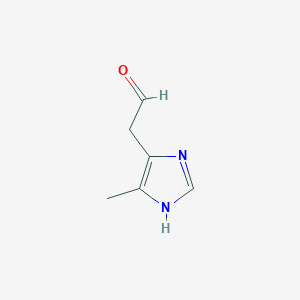
(1-Isocyanato-2-methylpropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Isocyanato-2-methylpropyl)benzene: is an organic compound with the molecular formula C11H13NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring through a 2-methylpropyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isocyanato-2-methylpropyl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. One common method is the reaction of 2-methylpropylamine with phosgene, which results in the formation of the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions: (1-Isocyanato-2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alcohols or amines are often used in substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
科学研究应用
Chemistry: (1-Isocyanato-2-methylpropyl)benzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers, resins, and coatings due to its reactivity with nucleophiles.
Biology: In biological research, this compound can be used to modify proteins and peptides through the formation of stable urea linkages. This modification can help in studying protein structure and function.
Industry: In the industrial sector, this compound is used in the production of polyurethane foams, adhesives, and sealants. Its reactivity with polyols makes it a valuable component in these materials.
作用机制
The mechanism of action of (1-Isocyanato-2-methylpropyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea or carbamate linkages. These reactions are often facilitated by the electron-withdrawing nature of the isocyanate group, which makes it highly reactive towards nucleophiles.
相似化合物的比较
Phenyl isocyanate: Similar structure but lacks the 2-methylpropyl chain.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Methyl isocyanate: A simpler isocyanate compound with significant industrial relevance.
Uniqueness: (1-Isocyanato-2-methylpropyl)benzene is unique due to the presence of the 2-methylpropyl chain, which can influence its reactivity and physical properties. This structural feature can affect the compound’s solubility, boiling point, and reactivity compared to other isocyanates.
属性
CAS 编号 |
122129-85-5 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
(1-isocyanato-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H13NO/c1-9(2)11(12-8-13)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |
InChI 键 |
FIRNMIDZIRGJSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CC=C1)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


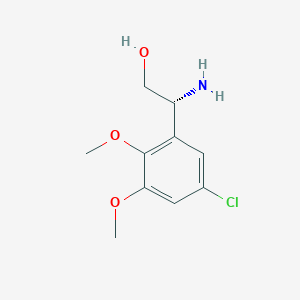
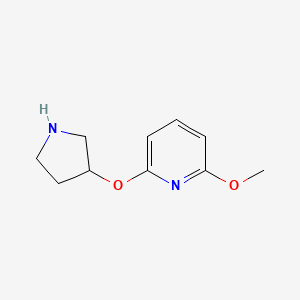

![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)

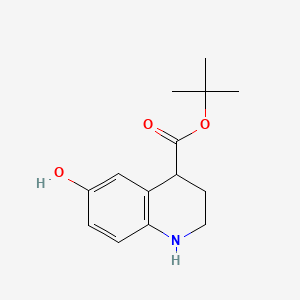

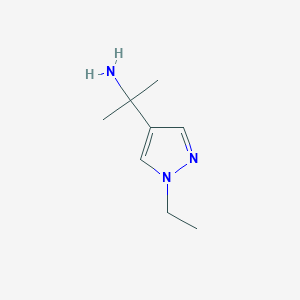
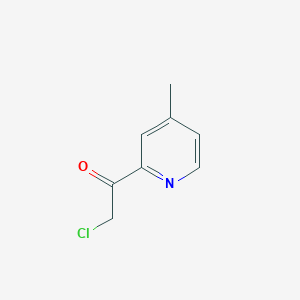

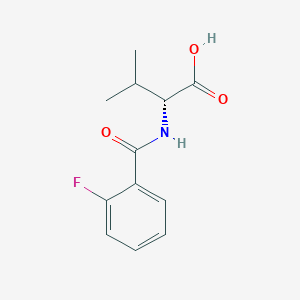
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
